molecular formula C13H14N2O2 B7571560 azetidin-1-yl-(6-methoxy-1H-indol-2-yl)methanone

azetidin-1-yl-(6-methoxy-1H-indol-2-yl)methanone

Cat. No. B7571560
M. Wt: 230.26 g/mol
InChI Key: LKYURQXYTBQNDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-1-yl-(6-methoxy-1H-indol-2-yl)methanone is a synthetic compound that belongs to the family of indole derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The exact mechanism of action of azetidin-1-yl-(6-methoxy-1H-indol-2-yl)methanone is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Azetidin-1-yl-(6-methoxy-1H-indol-2-yl)methanone has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit viral replication.

Advantages and Limitations for Lab Experiments

Azetidin-1-yl-(6-methoxy-1H-indol-2-yl)methanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, it exhibits low toxicity and high selectivity towards its target molecules. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research on azetidin-1-yl-(6-methoxy-1H-indol-2-yl)methanone. One direction is to further investigate its potential applications in drug discovery and development. Additionally, the compound can be modified to improve its solubility and bioavailability. Furthermore, the mechanism of action of this compound can be further elucidated to better understand its pharmacological effects.
In conclusion, azetidin-1-yl-(6-methoxy-1H-indol-2-yl)methanone is a synthetic compound that has potential applications in drug discovery and development. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its use in various experimental settings.

Synthesis Methods

Azetidin-1-yl-(6-methoxy-1H-indol-2-yl)methanone can be synthesized using a multi-step process. The first step involves the synthesis of 6-methoxyindole-2-carboxylic acid, which is then converted to 6-methoxyindole-2-carboxylic acid chloride. The second step involves the reaction of 6-methoxyindole-2-carboxylic acid chloride with azetidine to form the final product.

Scientific Research Applications

Azetidin-1-yl-(6-methoxy-1H-indol-2-yl)methanone has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been used as a building block for the synthesis of various bioactive compounds.

properties

IUPAC Name

azetidin-1-yl-(6-methoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-10-4-3-9-7-12(14-11(9)8-10)13(16)15-5-2-6-15/h3-4,7-8,14H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYURQXYTBQNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.